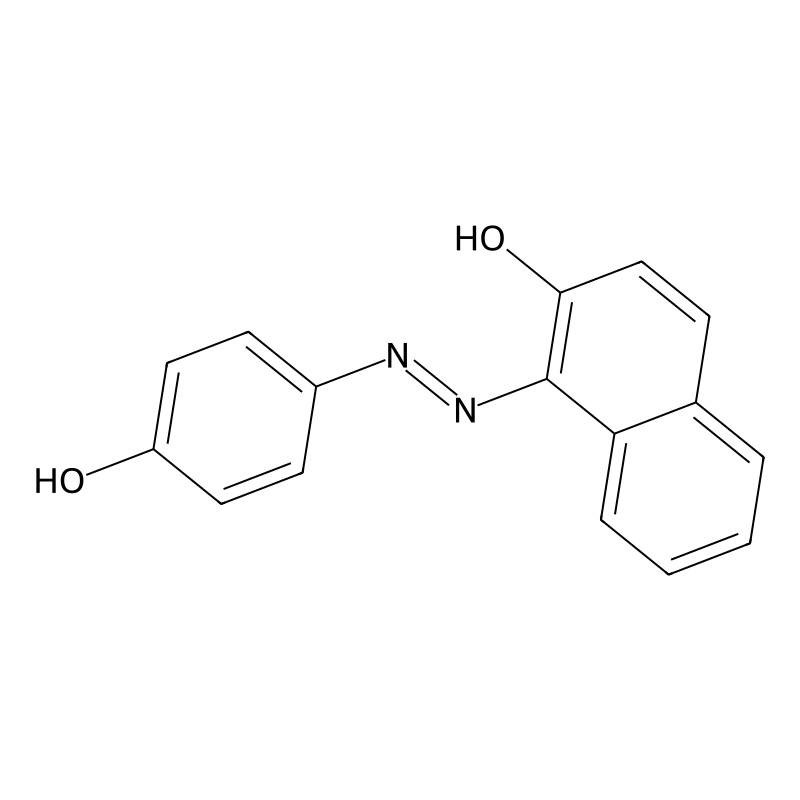

1-(4-Hydroxyphenylazo)-2-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Hydroxyphenylazo)-2-naphthol, also known as an azo dye, is a chemical compound characterized by its distinctive azo group (-N=N-) linking a 4-hydroxyphenyl moiety to a naphthol structure. Its molecular formula is , and it is noted for its vibrant color, which makes it useful in various applications, particularly in the dyeing industry. The presence of the hydroxy group enhances its solubility and reactivity compared to other azo compounds, contributing to its unique properties.

- Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The azo group can undergo reduction to yield corresponding amines, utilizing reducing agents such as sodium dithionite or hydrogen gas in the presence of catalysts like palladium on carbon.

- Electrophilic Substitution: The aromatic rings of the compound are prone to electrophilic substitution reactions, which can be carried out using reagents like bromine or sulfuric acid .

The synthesis of 1-(4-hydroxyphenylazo)-2-naphthol typically involves:

- Diazotization: The process begins with the diazotization of 4-aminophenol, where it is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

- Coupling Reaction: The diazonium salt is then coupled with 2-naphthol in an alkaline medium (usually sodium hydroxide) to yield the final product. This reaction is crucial as it forms the azo bond that characterizes the compound .

1-(4-Hydroxyphenylazo)-2-naphthol has various applications:

- Dyeing Industry: It is primarily used as a dye for textiles due to its bright color and stability.

- Pigments: The compound serves as a pigment in paints and coatings.

- Biological Research: It is utilized in studies exploring the interactions of azo dyes with biological systems due to its unique chemical properties .

Interaction studies involving 1-(4-hydroxyphenylazo)-2-naphthol focus on its binding affinity with proteins and other biomolecules. The hydroxy group allows for hydrogen bonding interactions, enhancing its potential as a ligand in biochemical assays. Additionally, research indicates that the reduction of the azo group can lead to different biological activities, making it a subject of interest in pharmacological studies .

Several compounds share structural similarities with 1-(4-hydroxyphenylazo)-2-naphthol. Here are some notable examples:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenylazo)-2-naphthol | Contains a methoxy group instead of a hydroxy group | Alters solubility and reactivity |

| 1-(4-Chlorophenylazo)-2-naphthol | Contains a chloro group instead of a hydroxy group | Potentially alters color properties |

| 1-(4-Aminophenylazo)-2-naphthol | Contains an amino group instead of a hydroxy group | Increased reactivity due to amino group |

Uniqueness

The uniqueness of 1-(4-hydroxyphenylazo)-2-naphthol lies in its hydroxy substituent, which enhances solubility and reactivity compared to similar compounds. This property makes it particularly effective in dyeing applications and biological interactions, distinguishing it from other azo dyes that may not exhibit the same level of reactivity or binding affinity .